molecular formula C17H11FO2 B6403832 2-Fluoro-6-(naphthalen-2-yl)benzoic acid CAS No. 1261953-67-6

2-Fluoro-6-(naphthalen-2-yl)benzoic acid

Cat. No.: B6403832
CAS No.: 1261953-67-6
M. Wt: 266.27 g/mol
InChI Key: WYKMMLJWKRCEQC-UHFFFAOYSA-N
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Description

2-Fluoro-6-(naphthalen-2-yl)benzoic acid is an aromatic organic compound that features a fluorine atom and a naphthalene moiety attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(naphthalen-2-yl)benzoic acid can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds and involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The choice of reagents and catalysts can be optimized to reduce costs and improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(naphthalen-2-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form different derivatives, while reduction can lead to the formation of alcohols or aldehydes.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce corresponding carboxylic acids, alcohols, or aldehydes.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to 2-Fluoro-6-(naphthalen-2-yl)benzoic acid exhibit significant anti-inflammatory and analgesic effects. These properties are comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and phenylbutazone. The compound's structure allows it to interact effectively with biological targets, making it a candidate for further development in pain management therapies .

Pharmacological Activities

Biphenyl derivatives, which include compounds like this compound, have been associated with a range of pharmacological activities. These include:

  • Antitumor : Compounds in this class are being explored for their potential to inhibit tumor growth.
  • Antimicrobial : Studies suggest efficacy against various bacterial strains.
  • Anti-diabetic : Some derivatives show promise in regulating glucose levels .

Synthesis and Chemical Properties

The synthesis of this compound typically involves methods that introduce the fluorine atom at the desired position on the naphthalene ring. The following synthetic pathways are notable:

Method Description
Fluorination Utilizes reagents such as fluorine gas or fluorinating agents to introduce a fluorine atom at specific positions on the naphthalene nucleus.
Friedel-Crafts Acylation Involves acylating naphthalene derivatives to form the benzoic acid structure, followed by fluorination .

Liquid Crystals and OLEDs

The unique electronic properties of this compound make it suitable for applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Its biphenyl structure contributes to the stability and efficiency of these devices, enhancing their performance characteristics .

Organic Semiconductors

Research has indicated that fluorinated biphenyl compounds can serve as building blocks for organic semiconductors due to their favorable charge transport properties. This application is critical in developing next-generation electronic devices, including flexible electronics and photovoltaic cells .

Case Study 1: Anti-inflammatory Efficacy

A study examined the anti-inflammatory effects of various naphthalene derivatives, including this compound, demonstrating significant reductions in inflammation markers in animal models. The results indicated that this compound could be developed into a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of biphenyl derivatives highlighted the efficiency of using palladium-catalyzed cross-coupling reactions to produce this compound. This method improved yield and reduced reaction times compared to traditional methods, showcasing its potential for industrial applications .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the naphthalene moiety can facilitate interactions with hydrophobic regions of target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic acid: Lacks the naphthalene moiety, resulting in different reactivity and applications.

    6-Fluoro-2-(naphthalen-1-yl)benzoic acid: Similar structure but with the naphthalene moiety attached at a different position, which can influence its chemical properties and applications.

Uniqueness

2-Fluoro-6-(naphthalen-2-yl)benzoic acid is unique due to the specific positioning of the fluorine and naphthalene groups, which can significantly impact its reactivity and potential applications. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

2-Fluoro-6-(naphthalen-2-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorine atom and a naphthalene moiety, which significantly influences its biological interactions. The molecular formula is C18H13FO2C_{18}H_{13}FO_2, and its CAS number is 1261953-67-6.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity due to its unique electronic properties, which can lead to increased interaction with biological targets, potentially modulating various biochemical pathways .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
This compoundPotential anti-inflammatoryTBD
4-Fluoro-3-methylbenzoic acidAnti-inflammatory<1
3-Fluorobenzoic acidAntimicrobialTBD
2-Hydroxybenzoic acid (Salicylic Acid)Anti-inflammatory0.1

Case Study: Inhibition of Enzymes

Research has indicated that structurally similar compounds can inhibit enzymes such as soluble epoxide hydrolase (sEH) and lipoxygenase (5-LOX), which are critical in inflammatory pathways. For instance, a study found that certain analogs exhibited IC50 values less than 1 μM against these enzymes, highlighting their potential therapeutic applications .

Structural Insights

The unique combination of a naphthalene ring and a carboxylic acid functionality in this compound may lead to distinct reactivity patterns not observed in simpler analogs. This structural arrangement enhances the compound's lipophilicity, facilitating better interaction with lipid membranes and cellular components .

Properties

IUPAC Name

2-fluoro-6-naphthalen-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-15-7-3-6-14(16(15)17(19)20)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKMMLJWKRCEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690422
Record name 2-Fluoro-6-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-67-6
Record name 2-Fluoro-6-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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